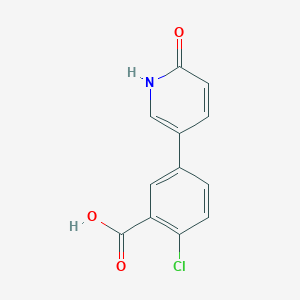
2-Chloro-5-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a hydroxypyridinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvent-free chlorination of hydroxy-pyridines using equimolar phosphorus oxychloride (POCl3). This method is efficient and suitable for large-scale batch preparations, providing high yields and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated benzoic acid derivatives.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl moiety can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. The chloro group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(5-hydroxypyridin-3-yl)benzoic acid
- 2-Chloro-5-(5-hydroxypyridin-2-yl)benzoic acid
Uniqueness
2-Chloro-5-(6-hydroxypyridin-3-yl)benzoic acid is unique due to the specific positioning of the hydroxypyridinyl moiety, which can significantly influence its chemical reactivity and biological activity.
属性
CAS 编号 |
1261982-17-5 |
|---|---|
分子式 |
C12H8ClNO3 |
分子量 |
249.65 g/mol |
IUPAC 名称 |
2-chloro-5-(6-oxo-1H-pyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-10-3-1-7(5-9(10)12(16)17)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) |
InChI 键 |
DUGWZPOWPVXIOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


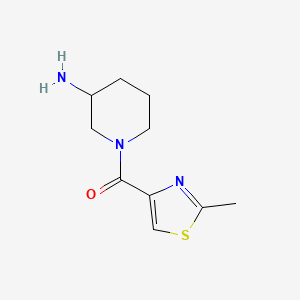
![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
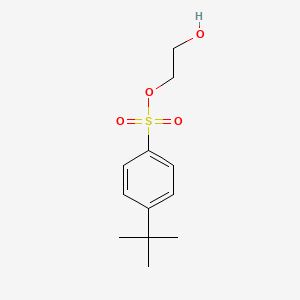
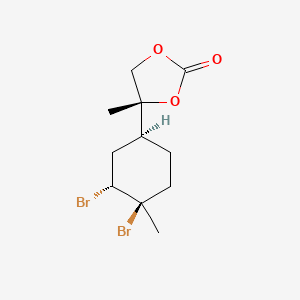
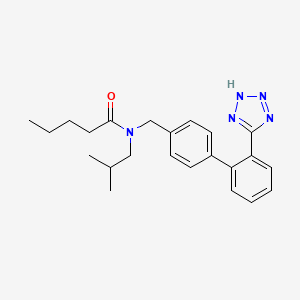
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
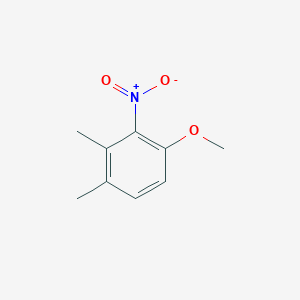

![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
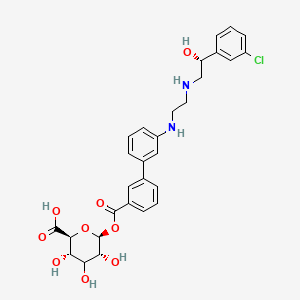
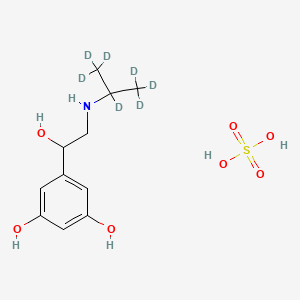
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)
